molecular formula C11H8ClF3N4OS2 B304132 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

カタログ番号 B304132
分子量: 368.8 g/mol
InChIキー: CNDDSSINRIRPSM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. The chemical structure of TAK-659 is shown below:

作用機序

The mechanism of action of TAK-659 involves the inhibition of several kinases that are involved in the regulation of cell growth and survival. Specifically, TAK-659 inhibits the activity of BTK, AKT, and FLT3 kinases. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. AKT is a serine/threonine kinase that plays a crucial role in the regulation of cell survival and apoptosis. FLT3 is a receptor tyrosine kinase that is commonly overexpressed in acute myeloid leukemia (AML) and its inhibition can lead to the induction of apoptosis in AML cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 have been extensively studied in vitro and in vivo. In vitro studies have shown that TAK-659 can inhibit the proliferation of several cancer cell lines, including B-cell lymphoma, acute myeloid leukemia, and multiple myeloma. In vivo studies have shown that TAK-659 can inhibit the growth of tumor xenografts in mice, as well as prolong their survival. TAK-659 has also been shown to enhance the activity of other chemotherapeutic agents, such as bortezomib and lenalidomide, in preclinical models.

実験室実験の利点と制限

One of the major advantages of TAK-659 is its specificity for kinases that are involved in the regulation of cell growth and survival. This specificity can minimize off-target effects and reduce toxicity. Another advantage of TAK-659 is its potential to enhance the activity of other chemotherapeutic agents, thereby increasing their efficacy. One of the limitations of TAK-659 is its relatively short half-life, which can limit its effectiveness in vivo. Another limitation is the potential for the development of resistance to TAK-659, particularly in cancer cells that have mutations in the targeted kinases.

将来の方向性

There are several future directions for the study of TAK-659. One direction is the optimization of its pharmacokinetic properties, such as its half-life and bioavailability, to improve its efficacy in vivo. Another direction is the identification of biomarkers that can predict the response to TAK-659 in cancer patients. This can help to identify patients who are most likely to benefit from TAK-659 treatment. Another direction is the development of combination therapies that can enhance the activity of TAK-659 and minimize the development of resistance. Finally, the study of TAK-659 in other disease models, such as autoimmune disorders and inflammatory diseases, can provide insights into its potential applications beyond cancer research.
In conclusion, TAK-659 is a promising compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. Its specificity for kinases that are involved in the regulation of cell growth and survival, as well as its potential to enhance the activity of other chemotherapeutic agents, make it an attractive candidate for further study. However, its limitations, such as its short half-life and potential for the development of resistance, need to be addressed to maximize its efficacy in vivo.

合成法

The synthesis of TAK-659 involves several steps, including the reaction of 2-chloro-5-(trifluoromethyl)aniline with thiourea to form 2-chloro-5-(trifluoromethyl)thiosemicarbazide. The latter compound is then reacted with 2-bromoacetyl chloride to form 2-(2-bromoacetyl)-5-(trifluoromethyl)thiosemicarbazide. The final step involves the reaction of 2-(2-bromoacetyl)-5-(trifluoromethyl)thiosemicarbazide with 5-amino-1,3,4-thiadiazole-2-thiol to form TAK-659.

科学的研究の応用

TAK-659 has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to inhibit the activity of several kinases that are involved in the regulation of cell growth and survival, including BTK, AKT, and FLT3. Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) in cancer cells, thereby preventing their proliferation and metastasis.

特性

製品名

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

分子式

C11H8ClF3N4OS2

分子量

368.8 g/mol

IUPAC名

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C11H8ClF3N4OS2/c12-6-2-1-5(11(13,14)15)3-7(6)17-8(20)4-21-10-19-18-9(16)22-10/h1-3H,4H2,(H2,16,18)(H,17,20)

InChIキー

CNDDSSINRIRPSM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N)Cl

正規SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(S2)N)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。